molecular formula C14H14Cl3F3N4O4 B12861041 Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate

Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate

Cat. No.: B12861041
M. Wt: 465.6 g/mol
InChI Key: ZSAVHMFDXPMYLS-ZDUSSCGKSA-N
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Description

Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nicotinate moiety, and a trichloroallanoyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the nicotinate moiety, followed by the introduction of the trifluoromethyl group. The trichloroallanoyl group is then incorporated through a series of substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, its unique structure could be explored for drug development, particularly in targeting specific molecular pathways. Industrial applications may include its use in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group and the trichloroallanoyl moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, Ethyl 5-(amino{[(2,3,3-trichloroallanoyl)oxy]imino}methyl)-6-methyl-2-(trifluoromethyl)nicotinate stands out due to its unique combination of functional groups Similar compounds may include other nicotinate derivatives or trifluoromethyl-containing molecules

Properties

Molecular Formula

C14H14Cl3F3N4O4

Molecular Weight

465.6 g/mol

IUPAC Name

ethyl 5-[(Z)-N'-[(2S)-2-amino-2,3,3-trichloropropanoyl]oxycarbamimidoyl]-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H14Cl3F3N4O4/c1-3-27-10(25)7-4-6(5(2)23-8(7)14(18,19)20)9(21)24-28-12(26)13(17,22)11(15)16/h4,11H,3,22H2,1-2H3,(H2,21,24)/t13-/m0/s1

InChI Key

ZSAVHMFDXPMYLS-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(C(=C1)/C(=N/OC(=O)[C@](C(Cl)Cl)(N)Cl)/N)C)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=NOC(=O)C(C(Cl)Cl)(N)Cl)N)C)C(F)(F)F

Origin of Product

United States

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